Acipimox-13C2,15N2

LC-MS/MS Bioanalysis Stable Isotope Labeling

This 13C2,15N2-labeled Acipimox is the analytically validated internal standard for accurate LC-MS/MS quantification of acipimox in plasma. Unlike unlabeled or deuterated analogs, it co-elutes with the analyte, providing identical matrix effect compensation essential for reliable pharmacokinetic studies, generic drug development, and regulatory submissions (FDA/ICH). Ensure method robustness with this stable isotope.

Molecular Formula C6H6N2O3
Molecular Weight 158.10 g/mol
Cat. No. B12360645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcipimox-13C2,15N2
Molecular FormulaC6H6N2O3
Molecular Weight158.10 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=[N+]1[O-])C(=O)O
InChIInChI=1S/C6H6N2O3/c1-4-2-7-5(6(9)10)3-8(4)11/h2-3H,1H3,(H,9,10)/i5+1,6+1,7+1,8+1
InChIKeyDJQOOSBJCLSSEY-WKHKRNGSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acipimox-13C2,15N2 (5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid) Stable Isotope-Labeled Standard for LC-MS/MS Quantification


5-methyl-4-oxido(213C,1,4-15N2)pyrazin-4-ium-2-carboxylic acid, also known as Acipimox-13C2,15N2, is a stable isotope-labeled analog of the hypolipidemic agent acipimox. It is labeled with two 13C atoms and two 15N atoms, increasing its molecular weight from 154.12 g/mol to 158.10 g/mol . This compound serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of acipimox in complex biological matrices . As a non-radioactive, stable isotope-labeled compound, it allows for precise tracking and quantification of the analyte without altering its chemical or biological properties [1].

Why Unlabeled Acipimox or Deuterated Analogs Cannot Substitute Acipimox-13C2,15N2 in Quantitative Bioanalysis


Generic substitution of Acipimox-13C2,15N2 with unlabeled acipimox or deuterated analogs (e.g., Acipimox-d4) compromises analytical accuracy in LC-MS/MS workflows. Unlabeled acipimox cannot serve as an internal standard because it is indistinguishable from the analyte, leading to an inability to correct for sample preparation losses, matrix effects, and instrument variability. Deuterated internal standards, while commonly used, exhibit significant isotopic effects that cause retention time shifts relative to the analyte, preventing effective compensation for matrix effects [1]. In contrast, 13C- and 15N-labeled standards co-elute with the target analyte, ensuring identical ionization suppression/enhancement and enabling accurate quantification [2]. Therefore, for precise, matrix-effect-corrected quantification of acipimox, Acipimox-13C2,15N2 is the analytically validated and scientifically justified choice.

Quantitative Differentiation of Acipimox-13C2,15N2: Analytical Performance Metrics vs. Unlabeled and Deuterated Comparators


Analytical Accuracy: 13C/15N-Labeled IS Eliminates -38.4% Bias Observed with Deuterated IS in LC-MS/MS

In a systematic comparison of stable isotope-labeled internal standards (SIL-ISs) for LC-ESI-MS/MS, the use of a deuterated IS (2MHA-[2H7]) resulted in a -38.4% quantitative bias in urinary biomarker analysis, whereas the 13C-labeled IS (2MHA-[13C6]) showed no significant bias [1]. Concentrations generated with the deuterated IS were, on average, 59.2% lower than those generated with the 13C-labeled IS [2]. This class-level inference applies directly to Acipimox-13C2,15N2: its 13C and 15N labeling ensures co-elution with the analyte, avoiding the retention time shifts and differential matrix effects that compromise deuterated analogs like Acipimox-d4.

LC-MS/MS Bioanalysis Stable Isotope Labeling Matrix Effects

Retention Time Co-Elution: 13C/15N-Labeled IS Mirrors Analyte Elution; Deuterated IS Shows Significant Shift

Studies demonstrate that analytes labeled with 13C, 15N, or 18O exhibit nearly identical retention times to their unlabeled counterparts, whereas deuterated analogs (2H-labeled) show measurable retention time shifts in reversed-phase LC [1]. For instance, a UPLC-MS/MS study found that 13C-labeled internal standards co-eluted with amphetamine and methamphetamine under various chromatographic conditions, while 2H-labeled ISs were partially separated [2]. Applied to Acipimox-13C2,15N2, its 13C/15N labeling guarantees co-elution with acipimox, ensuring that both compounds experience identical matrix effects throughout the chromatographic run. In contrast, Acipimox-d4 would elute at a slightly different time, reducing its effectiveness as an internal standard.

Chromatography LC-MS Isotope Effects Method Validation

Matrix Effect Compensation: 13C-Labeled IS Provides Superior Ion Suppression Correction vs. 2H-Labeled IS

In a UPLC-MS/MS method development study, 13C-labeled internal standards demonstrated an improved ability to compensate for ion suppression effects compared to 2H-labeled ISs [1]. Post-column infusion experiments revealed that ion suppression experienced by the analyte and the 13C-labeled IS was equivalent, whereas the 2H-labeled IS experienced a different degree of ion suppression due to its shifted retention time, explaining the observed quantitative bias [2]. For Acipimox-13C2,15N2, its 13C/15N labeling ensures that it undergoes the same ionization environment as acipimox, thereby providing accurate correction for matrix effects in plasma, urine, or tissue homogenates.

Ion Suppression Matrix Effects LC-MS/MS Quantitative Analysis

Isotopic Purity and Specification: Acipimox-13C2,15N2 Delivers ≥98% Purity for Robust Method Validation

Acipimox-13C2,15N2 is commercially available with a purity of ≥98% (as determined by HPLC) . This high isotopic purity ensures minimal interference from unlabeled acipimox or other isotopic impurities, which is essential for accurate quantification in LC-MS/MS assays. While unlabeled acipimox analytical standards also offer high purity (e.g., 99.58% ), they lack the isotopic label required for internal standard use. Deuterated acipimox-d4 is also available at comparable purity , but its use introduces the aforementioned chromatographic and matrix effect biases. The combination of ≥98% purity and 13C/15N labeling in Acipimox-13C2,15N2 provides a fit-for-purpose internal standard that meets ICH and FDA bioanalytical method validation guidelines.

Isotopic Purity Reference Standard Quality Control Method Validation

Optimal Use Cases for Acipimox-13C2,15N2 in Bioanalytical and Pharmacokinetic Studies


Quantitative Bioanalysis of Acipimox in Plasma for Pharmacokinetic Studies

Acipimox-13C2,15N2 is the ideal internal standard for LC-MS/MS assays measuring acipimox concentrations in plasma. Its co-elution with the analyte and equivalent matrix effect compensation, as inferred from class-level evidence, ensure accurate and precise quantification [1]. This is critical for generating reliable pharmacokinetic parameters (Cmax, AUC, t½) in both preclinical and clinical studies [2].

Regulated Bioanalysis for ANDA and DMF Submissions

For generic drug development and regulatory submissions, Acipimox-13C2,15N2 provides a stable, non-radioactive internal standard that meets FDA and ICH guidelines for bioanalytical method validation. Its use minimizes the risk of method failure due to matrix effects or retention time shifts, as highlighted by the quantitative bias data for deuterated IS [1]. This supports robust, defensible data for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) .

Metabolic Tracing and ADME Studies

While primarily an internal standard, Acipimox-13C2,15N2 can also be employed in stable isotope-resolved metabolomics (SIRM) or ADME studies to track the metabolic fate of acipimox . The 13C and 15N labels allow for the differentiation of exogenous acipimox from endogenous metabolites using high-resolution mass spectrometry, enabling precise elucidation of metabolic pathways and excretion profiles .

Method Development and Validation for Clinical Research on Hyperlipidemia and Insulin Resistance

Given acipimox's role in lowering free fatty acids and improving insulin sensitivity in conditions like type 2 diabetes and HIV-associated lipodystrophy [3], Acipimox-13C2,15N2 is essential for developing and validating robust LC-MS/MS methods for clinical studies. Accurate quantification of acipimox in patient samples is crucial for correlating drug exposure with pharmacodynamic effects on lipid and glucose metabolism [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acipimox-13C2,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.